![molecular formula C15H24N2O B2533784 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 941266-16-6](/img/structure/B2533784.png)
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
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Overview
Description
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.37 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with dimethylamino and trimethyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to form the quinoline ring . Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde . Industrial production methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological processes due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with molecular targets in biological systems. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The compound’s quinoline backbone allows it to intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar compounds include other dimethylaminoquinolines and methylaminoquinolines. Compared to these, 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds are:
- 4-Dimethylamino-6,7-dimethoxyquinoline
- 4-Dimethylamino-8-methoxyquinoline
- 2-Dimethylamino-2-methylpropanol
Properties
IUPAC Name |
7-[(dimethylamino)methyl]-2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-7,10,16,18H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWVOACIXQVUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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